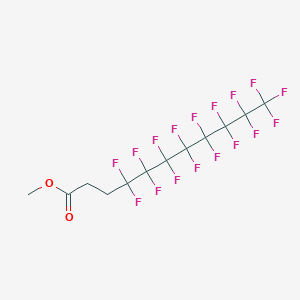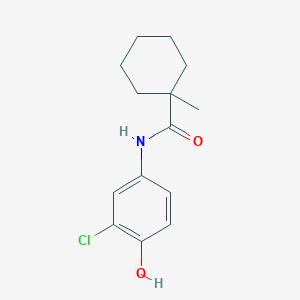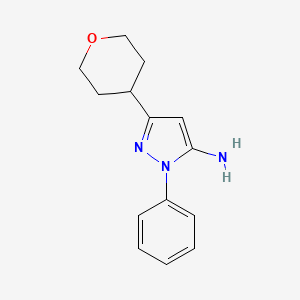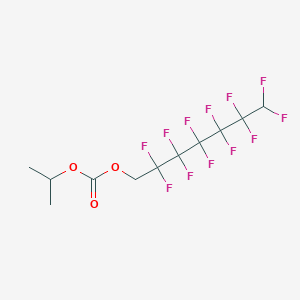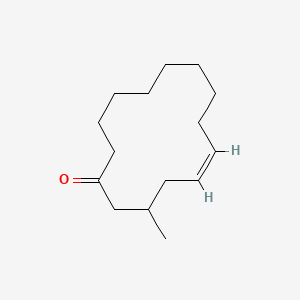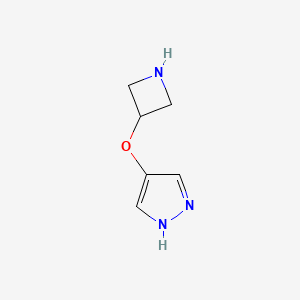
1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of multiple halogen atoms attached to an aromatic ring. The unique combination of fluorine, iodine, and trifluoromethyl groups in this compound makes it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including halogenation, methylation, and etherification reactions. The starting materials are usually commercially available halogenated benzenes, which undergo a series of reactions to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and etherification processes. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of other functional groups.
Substitution: Halogen atoms in the compound can be substituted with other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated derivatives.
Applications De Recherche Scientifique
1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of multiple halogen atoms can influence its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Difluoro-2-(4-fluoro-2-methyl-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(4-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene
- 1,3-Difluoro-2-(4-fluoro-5-iodo-phenoxy)-5-(trifluoromethyl)benzene
Uniqueness
The unique combination of fluorine, iodine, and trifluoromethyl groups in 1,3-Difluoro-2-(4-fluoro-5-iodo-2-methyl-phenoxy)-5-(trifluoromethyl)benzene distinguishes it from other similar compounds
Propriétés
Formule moléculaire |
C14H7F6IO |
|---|---|
Poids moléculaire |
432.10 g/mol |
Nom IUPAC |
1,3-difluoro-2-(4-fluoro-5-iodo-2-methylphenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H7F6IO/c1-6-2-8(15)11(21)5-12(6)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,1H3 |
Clé InChI |
LLXQYEUAMFCBBP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


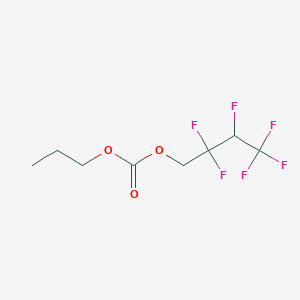


![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopentane]-7-one](/img/structure/B12084563.png)

